(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one
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Overview
Description
(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the formation of the chalcone.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to improve yield and efficiency. Catalysts such as solid bases or phase-transfer catalysts can be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcones or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce dihydrochalcones.
Scientific Research Applications
Chemistry: It can be used as a precursor for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored for treating various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the dimethylamino and pyrazolyl groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Chalcones: Other chalcones with different substituents on the aromatic rings.
Pyrazoles: Compounds containing the pyrazole ring with various functional groups.
Amines: Compounds with dimethylamino groups attached to different molecular frameworks.
Uniqueness
(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-(3,5-dimethylpyrazol-1-yl)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-10-13(2)19(17-12)15(11-18(3)4)16(20)14-8-6-5-7-9-14/h5-11H,1-4H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTTUOUYPMOQKZ-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=CN(C)C)C(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1/C(=C/N(C)C)/C(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818925 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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